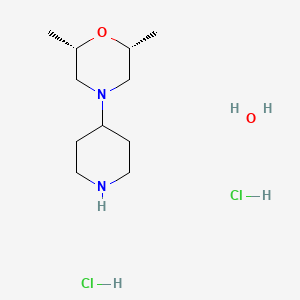![molecular formula C16H18N2O3S B2947589 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-30-7](/img/structure/B2947589.png)
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a synthetic organic compound with a complex molecular structure It features a quinazolinone core, a thioxo group, and a cycloheptyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves a multi-step reaction sequence. Key steps include:
Formation of the Quinazolinone Core: : This can be achieved through the condensation of anthranilic acid derivatives with isatoic anhydrides or equivalent reagents.
Introduction of the Thioxo Group: : Thionation of the quinazolinone core using reagents such as Lawesson's reagent or P4S10.
Cycloheptyl Substitution: : Alkylation or arylation of the quinazolinone nucleus to introduce the cycloheptyl group, often utilizing cycloheptyl halides under basic conditions.
Dioxolo Ring Construction: : Formation of the dioxolo ring through cyclization reactions involving appropriate diol precursors and dehydrating agents.
Industrial Production Methods
Industrial-scale production may involve:
Optimization of Reaction Conditions: : Utilizing continuous flow reactors for improved control over reaction parameters.
Catalysis: : Employing catalytic methods to enhance reaction efficiency and yield.
Purification Techniques: : Implementing advanced chromatographic methods and crystallization techniques for high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical transformations, including:
Oxidation and Reduction: : Modifications of functional groups, particularly the thioxo and dioxolo moieties.
Substitution Reactions: : Electrophilic and nucleophilic substitutions on the quinazolinone core.
Cyclization and Ring-Opening: : Formation and cleavage of ring structures under specific conditions.
Common Reagents and Conditions
Key reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
Major reaction products include oxidized or reduced derivatives, substituted quinazolinones, and novel ring structures formed through cyclization.
Aplicaciones Científicas De Investigación
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has broad applications in scientific research:
Chemistry: : Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: : Applied in material science for developing advanced materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Key pathways involve:
Enzyme Inhibition or Activation: : Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptor Binding: : Interaction with cellular receptors to trigger or block signaling pathways.
Comparación Con Compuestos Similares
Compared to other quinazolinone derivatives and thioxo compounds, 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is unique due to its combined structural features and diverse reactivity.
Similar Compounds
Quinazolinone Derivatives: : Such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.
Thioxo Compounds: : Including 2-thioxo-1,3-dithiol-4-one and thioxoimidazolidinones.
Propiedades
IUPAC Name |
7-cycloheptyl-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15-11-7-13-14(21-9-20-13)8-12(11)17-16(22)18(15)10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOOZHHWBPVFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
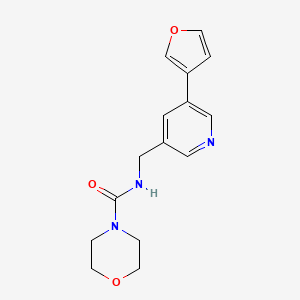
![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
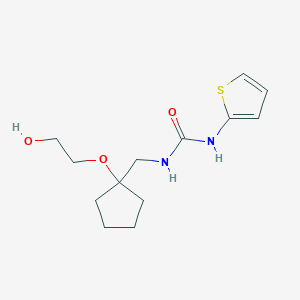
![N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2947514.png)
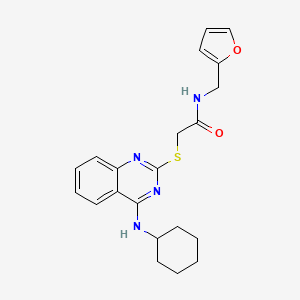
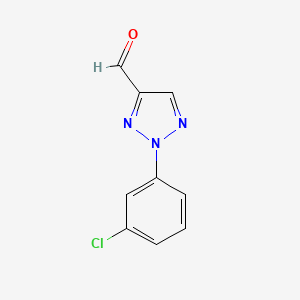
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
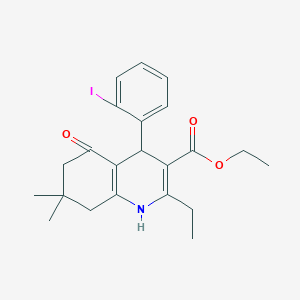
![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)
